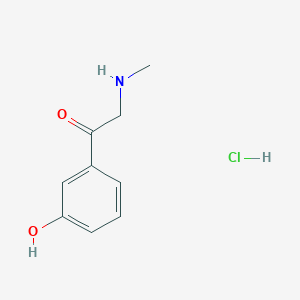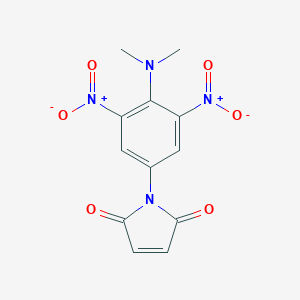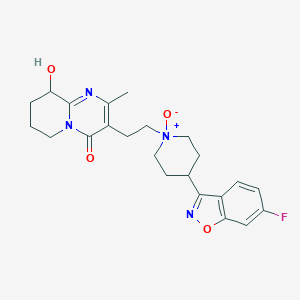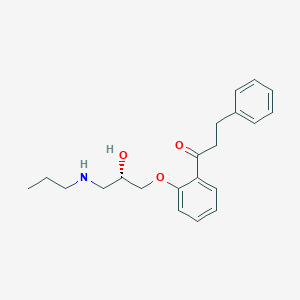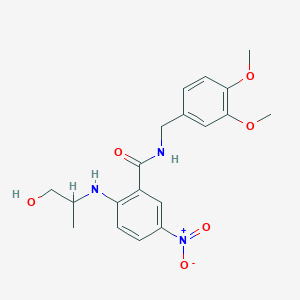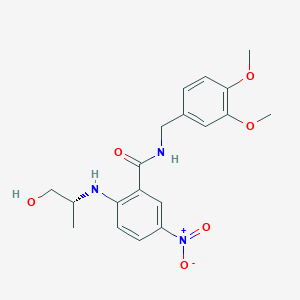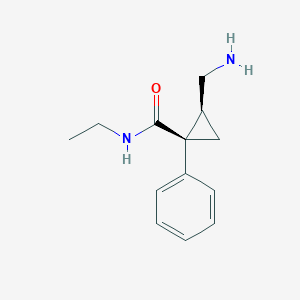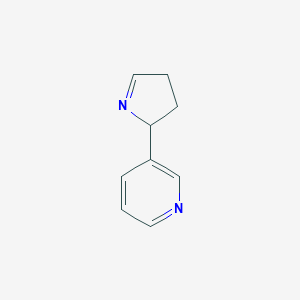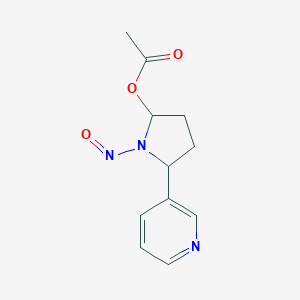
Atrazine glutathione conjugate
Übersicht
Beschreibung
Synthesis Analysis
Glutathione conjugation of atrazine is a detoxication mechanism in plants, such as corn (Zea mays), where atrazine is converted to GS-atrazine. This process is facilitated by the enzyme glutathione S-transferase, which catalyzes the formation of an atrazine-glutathione conjugate, highlighting the enzyme's crucial role in atrazine selectivity and resistance in corn. This detoxification pathway is also significant in other species, demonstrating a broad metabolic strategy against atrazine exposure (Shimabukuro et al., 1970).
Molecular Structure Analysis
The molecular structure of atrazine glutathione conjugates reveals a specific interaction crucial for detoxification. These conjugates are formed through the enzymatic addition of glutathione to atrazine, altering its structure and making it more water-soluble, which facilitates its subsequent elimination from the organism. Advanced analytical methods have enabled the identification and quantification of these conjugates, underscoring the intricate nature of this detoxification process (Frassanito et al., 1998).
Chemical Reactions and Properties
The formation of atrazine glutathione conjugates involves specific chemical reactions where atrazine is enzymatically linked with glutathione. This process significantly reduces atrazine's toxicity and is a testament to the biological adaptation to herbicide exposure. The enzyme glutathione S-transferase plays a pivotal role in this conjugation process, demonstrating the biochemical pathways plants and animals have evolved to mitigate atrazine's impact (Shimabukuro et al., 1971).
Physical Properties Analysis
The physical properties of atrazine glutathione conjugates, such as increased water solubility compared to atrazine, facilitate their transport within the organism and eventual excretion. These altered physical properties are crucial for understanding the environmental mobility and degradation of atrazine, as well as its bioavailability and persistence in various ecosystems (Guddewar & Dauterman, 1979).
Chemical Properties Analysis
The chemical properties of atrazine glutathione conjugates, including their reactivity and stability, are influenced by the conjugation with glutathione. This modification impacts the herbicide's chemical behavior, including its reactivity towards other substances in the environment. Understanding these properties is essential for assessing the fate of atrazine in the environment and its potential for causing ecological harm (Abel et al., 2004).
Wissenschaftliche Forschungsanwendungen
Atrazine Resistance in Corn : Glutathione conjugation is a crucial factor for atrazine resistance in corn. The enzyme glutathione S-transferase (GST) plays a key role in detoxifying toxic organic halide compounds like atrazine, contributing to the plant's resistance (Shimabukuro et al., 1971). Similarly, GST from corn has been shown to effectively conjugate s-triazine herbicides, with atrazine being the best substrate (Guddewar & Dauterman, 1979).
Metabolism-based Atrazine Resistance : In Amaranthus tuberculatus, a phi-class GST, AtuGSTF2, may be linked to a metabolic mechanism conferring atrazine resistance. This indicates a specific enzymatic pathway involved in atrazine resistance in certain plants (Evans et al., 2017).
Environmental Monitoring and Pollution Assessment : A study presented a new method for analyzing the glutathione adduct of atrazine (GSHA) in bacterial samples, which can be utilized in environmental monitoring and pollution assessment (Frassanito et al., 1998).
Human and Animal Health Impact : Atrazine exposure has been shown to impair hepatic metabolism and cause genotoxic damage in various animal species, including Neotropical fish and mice, without increasing ROS generation or lipid peroxidation (Santos & Martinez, 2012); (Guddewar & Dauterman, 1979).
Biotransformation in Human and Mouse Livers : Human GSTP1-1 and mouse GSTP1-1 are responsible for the GSH-dependent biotransformation of atrazine in their respective livers, indicating the role of these enzymes in metabolizing atrazine in mammals (Abel et al., 2004).
Phytoremediation Potential : Vetiver plants can effectively detoxify atrazine through conjugation to glutathione, suggesting a potential application in phytoremediation of contaminated environments (Marcacci et al., 2006).
Biosensor Development : The novel fiber-optic biosensor based on maize GST-I and bromcresol green effectively detects and determines atrazine in water samples, indicating its potential use in atrazine detection and environmental monitoring (Andreou & Clonis, 2002).
Zukünftige Richtungen
While specific future directions are not mentioned in the search results, the study of Atrazine glutathione conjugate contributes to our understanding of how plants detoxify pesticides. This could have implications for improving crop resistance to pesticides and reducing environmental contamination .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLCRTLULMGVMR-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947301 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine glutathione conjugate | |
CAS RN |
24429-05-8 | |
| Record name | Glutathione S-atrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione S-atrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



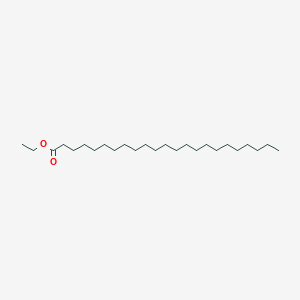

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)

